molecular formula C36H52O11 B14442912 Cucurbitacine-X-glucoside CAS No. 74080-86-7

Cucurbitacine-X-glucoside

Cat. No.: B14442912
CAS No.: 74080-86-7
M. Wt: 660.8 g/mol
InChI Key: VUWQDBVUAUCVJP-HNSCCJSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacine-X-glucoside involves multiple steps, starting from cucurbitane-type triterpenoid saponins. The process typically includes oxidation, reduction, and glycosylation reactions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound often involves the extraction of cucurbitacins from natural sources, followed by chemical modification to introduce the glucoside moiety . Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cucurbitacine-X-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Mechanism of Action

The mechanism of action of cucurbitacine-X-glucoside involves multiple molecular targets and pathways. It exerts its effects by:

Properties

CAS No.

74080-86-7

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1

InChI Key

VUWQDBVUAUCVJP-HNSCCJSDSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Origin of Product

United States

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